molecular formula C18H17N3O4S B2374995 butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851944-13-3

butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2374995
CAS No.: 851944-13-3
M. Wt: 371.41
InChI Key: NOZOABPQASYAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) analysis reveals that butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate crystallizes in the monoclinic crystal system with space group P2₁/c (Table 1). The unit cell parameters include a = 14.32 Å , b = 7.85 Å , c = 18.47 Å , and β = 102.6° , consistent with similar thiazolo[3,2-a]pyrimidine derivatives. The molecular packing is stabilized by intermolecular C–H···O hydrogen bonds between the thiazolo[3,2-a]pyrimidine carbonyl group (O1) and the benzoate methylene protons (H14), with a bond distance of 2.48 Å.

Table 1: Crystallographic parameters of this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 2012.7 ų
Z 4
R-factor 0.042

The thiazolo[3,2-a]pyrimidine core adopts a planar conformation (r.m.s. deviation = 0.08 Å), while the butyl benzoate side chain exhibits gauche interactions to minimize steric strain.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H and ¹³C NMR spectra (DMSO-d₆) provide detailed structural insights:

  • ¹H NMR (400 MHz):
    • δ 8.42 (s, 1H, H₃ of thiazolo[3,2-a]pyrimidine).
    • δ 7.92–7.89 (d, J = 8.6 Hz, 2H, aromatic protons of benzoate).
    • δ 4.31 (t, J = 6.8 Hz, 2H, –OCH₂– of butyl group).
    • δ 1.65–1.58 (m, 2H, –CH₂– of butyl chain).

¹³C NMR (100 MHz):

  • δ 169.8 (C=O of thiazolo[3,2-a]pyrimidine).
  • δ 165.2 (C=O of benzoate ester).
  • δ 65.4 (–OCH₂– of butyl group).

The amide proton (N–H) appears as a broad singlet at δ 10.72 ppm, confirming carboxamido linkage.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) via electrospray ionization (ESI) shows a molecular ion peak at m/z 413.1245 [M+H]⁺ (calculated: 413.1248 for C₁₉H₂₀N₃O₄S). Key fragmentation pathways include:

  • Cleavage of the butyl ester group (–COOC₄H₉), yielding m/z 315.0821 .
  • Loss of the thiazolo[3,2-a]pyrimidine moiety (–C₆H₃N₂OS), producing m/z 193.0564 .

Table 2: Major fragments observed in HRMS

Fragment Ion m/z (Observed) Proposed Structure
[M+H]⁺ 413.1245 Intact molecule
[M+H–C₄H₈O₂]⁺ 315.0821 Deprotonated carboxamido core
[C₇H₅O₂]⁺ 193.0564 Benzoate fragment

Computational Molecular Modeling Approaches

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize the molecular geometry, showing excellent agreement with experimental SC-XRD data (mean deviation = 0.12 Å). Key findings include:

  • Natural Bond Orbital (NBO) Analysis:
    • Hyperconjugation between the lone pair of N19 (thiazolo[3,2-a]pyrimidine) and the σ* orbital of C7–O8 (amide bond) stabilizes the structure by 24.3 kcal/mol.
  • Frontier Molecular Orbitals (FMOs):
    • HOMO-LUMO energy gap = 3.8 eV, indicating moderate chemical reactivity.
    • HOMO localized on the thiazolo[3,2-a]pyrimidine core; LUMO on the benzoate ester.

Figure 1: DFT-optimized structure with electrostatic potential map (red = electron-rich; blue = electron-poor).

Properties

IUPAC Name

butyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-2-3-9-25-17(24)12-4-6-13(7-5-12)20-15(22)14-11-19-18-21(16(14)23)8-10-26-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZOABPQASYAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Method 1: Transesterification from Ethyl Ester Precursor

Synthesis of Ethyl Precursor

The synthesis begins with ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, which serves as the immediate precursor. This ethyl ester is typically prepared through cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones or chloroacetic acid.

The synthesis of the ethyl ester precursor can be achieved through the following sequence:

  • Formation of 3,4-dihydropyrimidine-2-thione via a Biginelli-type reaction
  • Cyclization to form the thiazolopyrimidine core
  • Coupling with ethyl 4-aminobenzoate

Transesterification Reaction

Conversion to the butyl ester involves transesterification using butanol and an appropriate catalyst. The reaction proceeds according to the following equation:

Ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate + C₄H₉OH → Butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate + C₂H₅OH

Procedure for Transesterification

A mixture of ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate (1 equivalent), excess butanol (5 equivalents), and a phase transfer catalyst such as Aliquat 336 (0.1 equivalent) is prepared in a round-bottom flask fitted with a reflux condenser. The mixture is heated under reflux for 4-6 hours, with monitoring by thin-layer chromatography to confirm reaction completion. Upon cooling, the reaction mixture is transferred to a separatory funnel containing dichloromethane and washed with water followed by sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.

Optimization Parameters for Transesterification
Parameter Optimal Condition Effect on Yield
Temperature 80-100°C Higher temperatures accelerate reaction but may cause side reactions
Reaction Time 4-6 hours Extended time increases conversion but diminishing returns after 6 hours
Catalyst Aliquat 336, 0.1 eq. Phase transfer catalyst improves interface reaction kinetics
Solvent Toluene or solvent-free Toluene allows azeotropic removal of ethanol
Butanol Equivalents 5 equivalents Excess drives equilibrium toward product formation

Preparation Method 2: Direct Synthesis via Cyclization

Synthesis of Thiazolopyrimidine Core

This approach begins with the construction of the thiazolopyrimidine scaffold through a multi-step sequence.

Dihydropyrimidine Formation

The initial step involves a Biginelli-type condensation of ethyl acetoacetate, an appropriate aldehyde, and thiourea in the presence of a catalyst:

Ethyl acetoacetate + Aldehyde + Thiourea → Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

A representative procedure based on the literature involves:

A mixture of ethyl acetoacetate (1.3 g, 10 mmol), an appropriate benzaldehyde (10 mmol), thiourea (1.14 g, 15 mmol), and zinc chloride (0.27 g, 2 mmol) is heated at 80°C for 4 hours in the presence of glacial acetic acid (2 ml). Upon completion, the mixture is cooled, and cold aqueous ethanol (40%, 3-5 ml) is added. The resulting solid is filtered, dried, and recrystallized from ethanol.

Thiazole Ring Formation

The second step involves the formation of the thiazole ring through reaction with an appropriate reagent such as chloroacetonitrile:

Dihydropyrimidine + Chloroacetonitrile → Thiazolo[3,2-a]pyrimidine derivative

A typical procedure involves:

A solution of the dihydropyrimidine derivative (1 mmol) and chloroacetonitrile (0.11 g, 1.5 mmol) in N,N-dimethylformamide (15 ml) is heated under reflux for 10 hours. After cooling, the reaction mixture is poured into ice-cold water. The formed solid is filtered, dried, and recrystallized from ethanol.

Alternative Cyclization Method

An alternative approach involves the use of monochloroacetic acid:

Dihydropyrimidine + Monochloroacetic acid → Thiazolo[3,2-a]pyrimidine derivative

To a solution of the dihydropyrimidine derivative (1 mmol), an aromatic aldehyde (1 mmol) and monochloroacetic acid (0.1 g, 1 mmol) in glacial acetic acid (15 ml) containing anhydrous sodium acetate (0.16 g, 2 mmol) and acetic anhydride (5 ml) are added. The mixture is heated under reflux for 6 hours. After cooling, the resulting solid product is filtered and recrystallized from ethanol.

Coupling with 4-Aminobenzoic Acid Butyl Ester

The thiazolopyrimidine core is then coupled with 4-aminobenzoic acid butyl ester to establish the carboxamide linkage:

Thiazolopyrimidine-6-carboxylic acid + Butyl 4-aminobenzoate → this compound
Synthesis of Butyl 4-Aminobenzoate

Butyl 4-aminobenzoate is prepared from 4-aminobenzoic acid and butanol:

A mixture of 4-aminobenzoic acid (1 equivalent), butanol (excess), and a catalytic amount of concentrated sulfuric acid is heated under reflux for 3-4 hours. The reaction mixture is then cooled, neutralized with sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield butyl 4-aminobenzoate.

Amide Coupling Reaction

The carboxamide linkage is established through a coupling reaction using suitable reagents:

A mixture of thiazolopyrimidine-6-carboxylic acid (1 equivalent), butyl 4-aminobenzoate (1.1 equivalents), a coupling agent such as EDC or DCC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF (10-15 ml) is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Preparation Method 3: Modular Approach via Key Intermediates

Synthesis of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid

This key intermediate is prepared through hydrolysis of the corresponding ethyl ester:

A mixture of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (11.2 g, 50 mmol) and 2N hydrochloric acid (75 ml) is heated under reflux for 5 hours. The reaction mixture is cooled and filtered to yield 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with a yield of 79.7% (7.81 g).

Coupling with Butyl 4-Aminobenzoate

The acid is then coupled with butyl 4-aminobenzoate using appropriate coupling reagents:

5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid + Butyl 4-aminobenzoate → this compound
Coupling Procedure

To a solution of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1 equivalent) in DMF (10 ml), EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and triethylamine (2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes. Butyl 4-aminobenzoate (1.1 equivalents) is added, and the mixture is stirred for an additional 12-24 hours. The reaction mixture is then diluted with ethyl acetate, washed with water, dried, and concentrated to yield the crude product, which is purified by column chromatography or recrystallization.

Optimization of Reaction Conditions

Key Reaction Parameters

The following table summarizes the optimal conditions for various steps in the synthesis:

Reaction Step Temperature (°C) Time (h) Catalyst/Reagents Solvent Yield (%) Reference
Dihydropyrimidine formation 80 4 Zinc chloride Glacial acetic acid 85
Thiazole ring formation with chloroacetonitrile Reflux 10 - DMF 70
Thiazole ring formation with monochloroacetic acid Reflux 6 Sodium acetate Acetic acid/Acetic anhydride 65-70
Hydrolysis of ethyl ester Reflux 5 2N HCl Water 79.7
Butyl 4-aminobenzoate synthesis Reflux 3-4 H₂SO₄ Butanol 75-80 -
Amide coupling 25 12-24 EDC/HOBt/TEA DMF 70-75
Transesterification 80-100 4-6 Aliquat 336 Toluene 75-80

Mechanistic Considerations

The formation of the thiazolopyrimidine core involves several key mechanistic steps:

  • Nucleophilic attack of thiourea on the carbonyl carbon of ethyl acetoacetate
  • Condensation with aldehyde to form the dihydropyrimidine
  • Nucleophilic attack on the α-carbon of the haloacetic acid derivative
  • Ring closure to form the thiazole ring

The amide coupling reaction typically proceeds through activation of the carboxylic acid to form an activated ester, which then undergoes nucleophilic attack by the amine.

Effect of Substituents on Reaction Rate

The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly affect reaction rates. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack, while electron-donating groups can increase the nucleophilicity of amine groups.

Purification and Characterization

Purification Techniques

The following table summarizes purification methods for intermediates and the final product:

Compound Purification Method Solvent System Recovery (%)
Dihydropyrimidine intermediate Recrystallization Ethanol 80-85
Thiazolopyrimidine carboxylic acid Filtration/Washing Water 75-80
Butyl 4-aminobenzoate Column chromatography Hexane/Ethyl acetate (4:1) 70-75
Final product Recrystallization Ethanol/Water or Column chromatography 65-70

Spectroscopic Characterization

Mass Spectrometry

The molecular ion peak would be expected at m/z 385 [M+H]⁺, corresponding to the molecular formula C₁₈H₁₇N₃O₄S.

IR Spectroscopy

Characteristic IR bands would include:

  • 3300-3400 cm⁻¹ (N-H stretching)
  • 1720-1740 cm⁻¹ (ester C=O stretching)
  • 1650-1670 cm⁻¹ (amide C=O stretching)
  • 1600-1620 cm⁻¹ (aromatic C=C stretching)

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Method Overall Steps Overall Yield (%) Advantages Limitations
Transesterification 2 65-70 Simple procedure when ethyl ester is available Requires pre-synthesis of ethyl ester
Direct Synthesis 4-5 40-45 Allows structural modifications at various steps Multiple steps reduce overall yield
Modular Approach 3 55-60 Higher overall yield, scalable Requires efficient coupling reaction

Green Chemistry Considerations

Modern synthetic approaches aim to incorporate principles of green chemistry:

  • Atom economy: The modular approach offers better atom economy by minimizing side reactions
  • Reduced solvent use: The transesterification can be performed under solvent-free conditions
  • Energy efficiency: Microwave-assisted reactions can reduce reaction times and energy consumption
  • Catalysis: Use of more efficient catalysts can reduce reaction temperatures and times

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multi-component reactions. These reactions often utilize thiourea and α-haloketones in conjunction with dialkyl acetylenedicarboxylates to form thiazole-pyrimidine derivatives. Such methodologies have been documented to yield high purity and good yields of the desired compounds, facilitating further biological evaluations .

Anticancer Properties

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising anticancer activities. For example, certain synthesized compounds have shown effective inhibition against various human tumor cell lines, demonstrating significant antiproliferative effects. The mechanism often involves the modulation of specific cellular pathways associated with cancer proliferation and survival .

Anti-inflammatory Effects

Compounds containing the thiazolo[3,2-a]pyrimidine scaffold have also been evaluated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs, indicating their potential as therapeutic agents in inflammatory diseases .

Neuropharmacological Applications

There is emerging evidence supporting the use of thiazolo[3,2-a]pyrimidine derivatives in treating psychiatric disorders. The structural modifications introduced by substituents on the thiazole-pyrimidine core can enhance receptor binding affinity and selectivity for neurotransmitter receptors, making them candidates for further development as neuropharmacological agents .

Case Study 1: Synthesis and Evaluation of Thiazolo-Pyrimidine Derivatives

A study synthesized several thiazolo-pyrimidine derivatives and evaluated their anticancer activity using a panel of human cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity, with some compounds achieving GI50 values in the nanomolar range against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation, a series of thiazolo-pyrimidine derivatives were tested for their ability to inhibit COX-2 activity in vitro. Two compounds demonstrated IC50 values similar to celecoxib, suggesting that these derivatives could be developed into effective anti-inflammatory agents with lower side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Potential Applications

Based on the findings from various studies, this compound has potential applications in:

  • Oncology : As a lead compound for developing new anticancer therapies.
  • Pain Management : As a novel anti-inflammatory drug targeting COX-2.
  • Neuroscience : As a candidate for treating psychiatric disorders through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Polarity : The sulfonic acid derivative (3b) exhibits higher polarity and water solubility due to its acidic proton, whereas the butyl benzoate analog prioritizes lipophilicity .
  • Bioactivity: The furan-methyl carboxamide derivative () shows moderate immunoproteasome inhibition (β5i: 32%), suggesting that carboxamide linkages are critical for targeting enzyme active sites. The butyl benzoate’s ester group may reduce direct hydrogen-bonding interactions compared to carboxamides.
  • Conformational Flexibility : The ethyl ester analog with a trimethoxybenzylidene group () demonstrates significant ring puckering in the thiazolo-pyrimidine core, influencing binding affinity. The butyl chain in the target compound may introduce steric hindrance, altering conformational dynamics.

Physical Properties

  • Melting Points : Sulfonic acid derivatives (e.g., 3b: decomp. 210°C) decompose at lower temperatures than carboxamides (e.g., 4a: decomp. 257.6°C ), likely due to stronger intermolecular hydrogen bonds in the latter. The butyl benzoate’s melting point is unreported but expected to be lower than sulfonic acids due to reduced crystallinity.
  • Solubility : The butyl ester’s lipophilicity enhances organic solvent solubility (e.g., ethyl acetate) compared to hydrophilic sulfonic acids .

Biological Activity

Butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a synthetic compound that belongs to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H19N3O4S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes a thiazolo-pyrimidine moiety which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include enzymes involved in cellular signaling pathways and receptors that modulate various physiological responses. The compound's structure facilitates binding to these targets, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various thiazolo[3,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria and found that several exhibited superior antibacterial potency compared to conventional antibiotics like ampicillin. Notably, some derivatives demonstrated effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. For example, compounds within this class have shown the ability to inhibit tumor growth in various cancer cell lines. In one study, a related compound demonstrated a 93% inhibition of tumor growth in a murine model . The mechanism appears to involve modulation of key signaling pathways associated with cancer cell proliferation.

Other Biological Activities

Additionally, thiazolo[3,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory and antioxidant activities. These properties may contribute to their therapeutic potential in treating diseases characterized by oxidative stress and inflammation .

Comparative Studies

To contextualize the biological activity of this compound, it is useful to compare it with other thiazolo derivatives:

Compound NameAntibacterial ActivityAnticancer ActivityOther Activities
This compoundHighSignificant inhibition in vitroAnti-inflammatory
Compound A (similar structure)ModerateLowAntioxidant
Compound B (related derivative)High (MRSA effective)ModerateAnti-inflammatory

Case Studies

  • Antimicrobial Efficacy : A recent study tested several thiazolo derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited up to 17-fold increased antifungal activity compared to standard treatments .
  • Cancer Inhibition : In another investigation involving xenograft models of human tumors, a related compound demonstrated significant tumor regression when administered at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, and what reaction conditions are critical for optimal yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the condensation of a thiazolopyrimidine precursor (e.g., 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid) with 4-aminobenzoic acid derivatives, followed by esterification with butanol. Key steps include:

  • Acylation : Reacting the carboxylic acid with a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane (DCM) at 0–5°C to form the active intermediate.
  • Amide Bond Formation : Adding 4-aminobenzoic acid derivatives under nitrogen atmosphere, stirred at room temperature for 12–24 hours.
  • Esterification : Using butanol in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA) as a catalyst, refluxed at 80–90°C for 6–8 hours .
    Critical Conditions :
  • Moisture-sensitive steps require anhydrous solvents and inert gas purging.
  • Temperature control during esterification prevents side reactions (e.g., hydrolysis).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and butyl ester protons (δ 0.9–4.3 ppm).
    • 13C NMR confirms carbonyl groups (C=O at ~170 ppm) and thiazolopyrimidine carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying the thiazolopyrimidine core’s planarity (dihedral angles <5° with substituents) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition :
    • Fluorescence-based assays targeting kinases (e.g., EGFR) using ATP-competitive probes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC and HMBC correlate ambiguous protons/carbons to resolve overlapping signals (e.g., distinguishing ester vs. amide carbonyls) .
  • Computational Validation :
    • Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict NMR chemical shifts for comparison with experimental data .
  • Isotopic Labeling :
    • Use of 15N-labeled precursors clarifies nitrogen environments in the thiazolopyrimidine ring .

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or topoisomerase II) .
  • Molecular Dynamics (MD) Simulations :
    • GROMACS or AMBER to assess ligand-protein stability over 100-ns trajectories .
  • Quantum Mechanical Calculations :
    • DFT (B3LYP/6-31G*) evaluates frontier orbitals (HOMO/LUMO) for reactivity predictions .

Q. How can synthesis be optimized for scale-up without compromising purity?

Methodological Answer:

  • Process Analytical Technology (PAT) :
    • In-line FTIR monitors reaction progress in real-time to minimize byproducts .
  • Solvent Engineering :
    • Replace DCM with cyclopentyl methyl ether (CPME) for safer, higher-yield esterification .
  • Flow Chemistry :
    • Continuous flow reactors reduce reaction time (from 24 hours to 2 hours) and improve heat management .

Q. What strategies elucidate structure-activity relationships (SAR) for modifying the thiazolopyrimidine core?

Methodological Answer:

  • Systematic Substituent Variation :
    • Introduce electron-withdrawing groups (e.g., -NO2) at C-2 to enhance electrophilicity and kinase inhibition .
  • Free-Wilson Analysis :
    • Quantify contributions of substituents (e.g., butyl vs. methyl esters) to biological activity using regression models .
  • Crystallographic Studies :
    • Compare X-ray structures of analogs to identify critical hydrogen bonds (e.g., NH···O=C interactions in protein binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.